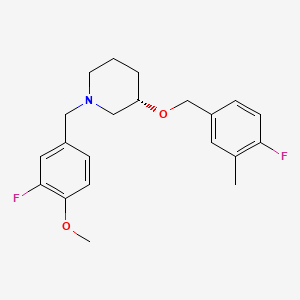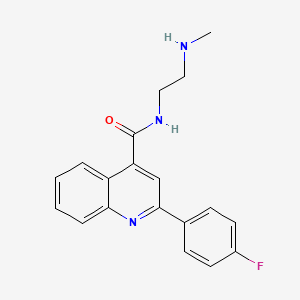
Viral 2C protein inhibitor 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound has demonstrated efficacy against multiple strains of enteroviruses, including enterovirus D68, enterovirus A71, and coxsackievirus B3, with effective concentration values ranging from 0.1 to 3.6 micromolar . It exhibits relatively low cytotoxicity and a high selectivity index, making it a promising candidate for antiviral drug development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of viral 2C protein inhibitor 1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its antiviral properties. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions to improve binding affinity and selectivity.
Step 3: Purification and characterization of the final product using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency and safety. The production process may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reduce costs .
化学反応の分析
Types of Reactions: Viral 2C protein inhibitor 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further tested for enhanced antiviral activity .
科学的研究の応用
Viral 2C protein inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of antiviral agents.
Biology: Investigated for its role in inhibiting viral replication and its interaction with viral proteins.
Medicine: Explored as a potential therapeutic agent for treating enterovirus infections, including severe cases such as encephalitis and myocarditis.
Industry: Utilized in the development of antiviral drugs and as a reference compound in antiviral research
作用機序
The mechanism of action of viral 2C protein inhibitor 1 involves targeting the viral 2C protein, which is an ATPase and helicase essential for viral replication. The compound binds to the 2C protein, inhibiting its ATPase activity and preventing the conformational changes required for viral RNA replication. This disruption of the viral life cycle ultimately leads to the inhibition of viral replication and the reduction of viral load .
類似化合物との比較
Viral 2C protein inhibitor 1 is unique in its broad-spectrum antiviral activity and low cytotoxicity. Similar compounds include:
Guanidine Hydrochloride: An early antiviral agent targeting the 2C protein but with higher cytotoxicity.
HBB (1-Hexyl-3,7-dimethylxanthine): Another 2C protein inhibitor with limited spectrum and higher toxicity.
MRL-1237: A potent 2C protein inhibitor with a narrower spectrum of activity.
TBZE-029: A broad-spectrum 2C protein inhibitor with moderate efficacy.
This compound stands out due to its high selectivity index and effectiveness against multiple enterovirus strains, making it a valuable candidate for further development and research .
特性
分子式 |
C19H18FN3O |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-N-[2-(methylamino)ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C19H18FN3O/c1-21-10-11-22-19(24)16-12-18(13-6-8-14(20)9-7-13)23-17-5-3-2-4-15(16)17/h2-9,12,21H,10-11H2,1H3,(H,22,24) |
InChIキー |
XALWLJHOPNVGNZ-UHFFFAOYSA-N |
正規SMILES |
CNCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


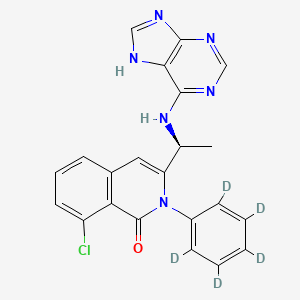



![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)
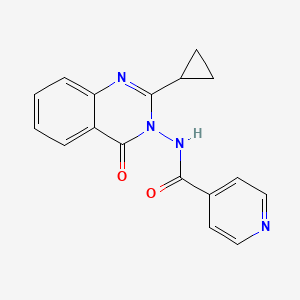
![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
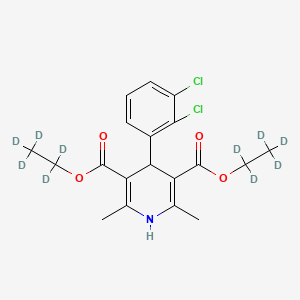
![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)


